molecular formula C14H22N2O3S B4551749 N-(sec-butyl)-4-[ethyl(methylsulfonyl)amino]benzamide

N-(sec-butyl)-4-[ethyl(methylsulfonyl)amino]benzamide

Cat. No.: B4551749
M. Wt: 298.40 g/mol
InChI Key: OPPMTCZSRWGWLM-UHFFFAOYSA-N
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Description

N-(sec-butyl)-4-[ethyl(methylsulfonyl)amino]benzamide is a useful research compound. Its molecular formula is C14H22N2O3S and its molecular weight is 298.40 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 298.13511374 g/mol and the complexity rating of the compound is 409. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Electrophysiological Activity and Antiarrhythmic Potential

Research has explored the synthesis and cardiac electrophysiological activity of N-substituted benzamides, highlighting their potential as class III antiarrhythmic agents. These compounds, including N-(sec-butyl)-4-[ethyl(methylsulfonyl)amino]benzamide, have shown promising results in vitro Purkinje fiber assays and in vivo models of reentrant arrhythmias, indicating their potential for treating ventricular fibrillation and other arrhythmias (Morgan et al., 1990).

Prodrug Forms and Water-solubility Enhancement

The investigation into N-acyl derivatives of N-methylsulfonamides has unveiled their potential as prodrug forms, enhancing the water solubility and bioavailability of sulfonamide-containing drugs. This research suggests avenues for improving the pharmacokinetic profiles of related compounds, including this compound, through N-acylation strategies (Larsen et al., 1988).

Asymmetric Synthesis and Chiral Catalysis

The use of tert-butanesulfinyl aldimines and ketimines has been explored for the asymmetric synthesis of protected 1,2-amino alcohols, demonstrating the utility of these intermediates in producing enantioenriched compounds. This research underscores the versatility of sulfinamide-based reagents in asymmetric synthesis, potentially applicable to the synthesis of chiral derivatives of this compound for pharmacological research (Tang et al., 2001).

Desalination and Water Treatment Membranes

Studies on novel polymeric materials, such as Poly[(4-aminophenyl)sulfonyl]butanediamide and its derivatives, have shown their effectiveness in water desalination and purification. These materials have been utilized in creating composite membranes with enhanced hydrophilicity, salt rejection, and antifouling properties, indicating potential applications in environmental management and water resource sustainability (Padaki et al., 2013).

Insecticide and Agricultural Applications

Flubendiamide, a compound with a similar sulfonyl moiety, has been identified as a novel class of insecticide with high activity against lepidopterous pests. This highlights the potential for developing this compound derivatives as novel insecticidal agents, contributing to integrated pest management and agricultural productivity (Tohnishi et al., 2005).

Properties

IUPAC Name

N-butan-2-yl-4-[ethyl(methylsulfonyl)amino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O3S/c1-5-11(3)15-14(17)12-7-9-13(10-8-12)16(6-2)20(4,18)19/h7-11H,5-6H2,1-4H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPPMTCZSRWGWLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C1=CC=C(C=C1)N(CC)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.